molecular formula C24H24FNO7S B1600192 Prasugrel (Maleic acid) CAS No. 389574-20-3

Prasugrel (Maleic acid)

カタログ番号: B1600192
CAS番号: 389574-20-3
分子量: 489.5 g/mol
InChIキー: YFTPSWAPYMNPMX-BTJKTKAUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prasugrel (Maleic acid) is a useful research compound. Its molecular formula is C24H24FNO7S and its molecular weight is 489.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Prasugrel (Maleic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prasugrel (Maleic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Prasugrel, a thienopyridine derivative, is a potent antiplatelet agent primarily used to reduce thrombotic cardiovascular events in patients with acute coronary syndrome (ACS). It functions by irreversibly inhibiting the P2Y12 receptor on platelets, thereby preventing platelet aggregation. This article delves into the biological activity of Prasugrel (Maleic acid), highlighting its mechanism of action, clinical applications, and relevant research findings.

Prasugrel is a prodrug that requires metabolic activation to exert its pharmacological effects. Once ingested, it is converted into an active metabolite that binds irreversibly to the P2Y12 receptor, which is crucial for ADP-mediated platelet activation. The binding inhibits the signaling pathway that leads to platelet aggregation, reducing the risk of thrombus formation.

  • IC50 Value : The IC50 value for Prasugrel's inhibition of platelet aggregation is approximately 1.8 μM , indicating its potency as a P2Y12 antagonist .

Clinical Applications

Prasugrel is primarily indicated for:

  • Acute Coronary Syndrome (ACS) : Particularly in patients undergoing percutaneous coronary intervention (PCI).
  • Ischemic Heart Disease : To prevent further cardiovascular events.
  • Sickle Cell Anemia : As part of a treatment regimen to reduce vaso-occlusive crises.
  • Stroke and Vascular Occlusive Disease : To manage risks associated with these conditions.

Pharmacokinetics and Dosing

Research indicates that Prasugrel has a faster onset of action compared to clopidogrel, with less variability in response among patients. A study involving 422 patients assessed various dosing regimens, concluding that a loading dose of 20 mg followed by a maintenance dose of 3.75 mg daily provides sufficient platelet inhibition with a low incidence of bleeding .

Patient GroupPrasugrel Dose (Loading/Maintenance)TIMI Major/Minor Bleeding Rate
Standard Group20/3.75 mg3.8%
High-Risk Group20/2.5 mg0%
Clopidogrel300/75 mg2.9%

Case Studies

  • Phase II Study on Japanese Patients :
    • This randomized double-blind study aimed to determine optimal dosing for Japanese patients undergoing elective PCI.
    • Results showed effective platelet inhibition without significant bleeding complications, reinforcing the safety profile of Prasugrel at lower doses .
  • Efficacy in Diverse Populations :
    • Studies have demonstrated that Prasugrel maintains efficacy across different ethnic groups, with consistent outcomes in terms of platelet inhibition and safety .

Toxicity and Side Effects

While Prasugrel is generally well-tolerated, some adverse effects have been reported:

  • Common Side Effects : Hypertension, headache, hyperlipidemia, nausea, and epistaxis.
  • Serious Risks : Increased bleeding risk necessitates careful patient selection and monitoring .

科学的研究の応用

Prasugrel maleate is a salt form of prasugrel, a thienopyridine class drug . Prasugrel is an orally active P2Y12 receptor antagonist that inhibits ADP-induced platelet aggregation . Prasugrel is used to reduce thrombotic cardiovascular events such as stent thrombosis in patients with acute coronary syndrome (ACS) who are managed with percutaneous coronary intervention (PCI) .

Synthesis and Preparation

Prasugrel maleate can be synthesized by converting prasugrel base with maleic acid in a polar aprotic solvent such as acetone . Various examples detail the preparation of prasugrel base and its subsequent conversion to prasugrel maleate salt . For instance, a solution of maleic acid in acetone is added to prasugrel to yield prasugrel maleate . The process may also involve purifying prasugrel maleate, obtaining prasugrel base, and then converting it into pharmaceutically acceptable salts .

Acute Coronary Syndrome (ACS) and Percutaneous Coronary Intervention (PCI)

Prasugrel is often prescribed for patients with ACS undergoing PCI . Research indicates that de-escalation of the prasugrel dose can be beneficial for these patients, regardless of their baseline renal function . A post hoc analysis of the HOST-REDUCE-POLYTECH-ACS trial showed that prasugrel dose de-escalation significantly reduced the risk of bleeding without increasing ischemic outcomes .

eGFR GroupBleeding Reduction with De-escalation (HR)95% CIP-value
Low eGFR0.360.15-0.830.024
Intermediate eGFR0.500.28-0.900.018
High eGFR0.480.21-1.130.084

This de-escalation strategy involves an initial daily dose of 10 mg prasugrel, followed by a reduced daily dose of 5 mg after one month . The study also found that bleeding occurred more frequently in patients on the conventional strategy (10 mg daily) in the intermediate and low eGFR groups .

Impact of Renal Function on Treatment Outcomes

The benefits of prasugrel dose de-escalation have been observed across different levels of renal function . In patients with low estimated glomerular filtration rate (eGFR), prasugrel dose de-escalation was associated with a significant reduction in bleeding risk .

Advantages of Maleate Salt Form

特性

IUPAC Name

(Z)-but-2-enedioic acid;[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S.C4H4O4/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21;5-3(6)1-2-4(7)8/h2-5,10,13,19H,6-9,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTPSWAPYMNPMX-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FNO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389574-20-3
Record name Prasugrel maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389574203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRASUGREL MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC4YSF7KNU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prasugrel (Maleic acid)
Reactant of Route 2
Prasugrel (Maleic acid)
Reactant of Route 3
Prasugrel (Maleic acid)
Reactant of Route 4
Reactant of Route 4
Prasugrel (Maleic acid)
Reactant of Route 5
Reactant of Route 5
Prasugrel (Maleic acid)
Reactant of Route 6
Reactant of Route 6
Prasugrel (Maleic acid)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。